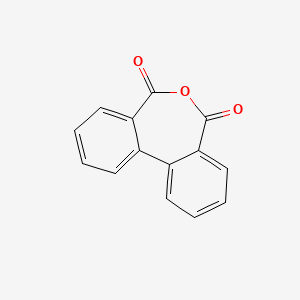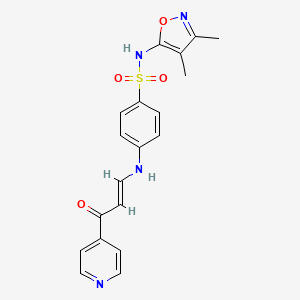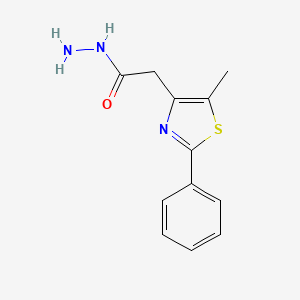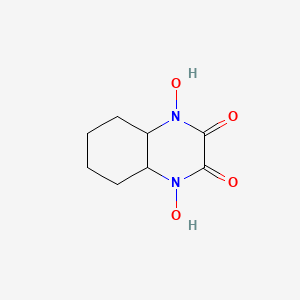
8-表脱氧洛加尼酸
描述
科学研究应用
Anti-Inflammatory Properties
8-Epideoxyloganic acid (DLA) has been found to have significant anti-inflammatory properties. It can attenuate inflammatory symptoms by suppressing the MAPK/NF-κB signaling cascade in both in vitro and in vivo models . This makes it a potential candidate for the treatment of various inflammatory diseases .
Antioxidant Activity
DLA has been shown to decrease oxidative stress through the up-regulation of heme oxygenase-1 (HO-1) via the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the suppression of reactive oxygen species (ROS) and nitric oxide generation (NO), demonstrating its antioxidant properties .
Inhibition of Proinflammatory Cytokines
DLA inhibits the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) and -6 (IL-6), as well as monocyte chemoattractant protein-1 (MCP-1). This suggests that DLA could be beneficial in conditions where these cytokines play a detrimental role .
Inhibition of Nitric Oxide and Prostaglandin E2
DLA effectively inhibits the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of the upstream genes inducible nitric oxidase (iNOS) and cyclooxygenase-2 (COX-2). This indicates its potential use in conditions where these compounds are implicated .
Analgesic and Haemostatic Activities
Both low and high doses of 8-Epideoxyloganic acid have significant analgesic and haemostatic activities . This suggests that DLA could be used in the management of pain and bleeding disorders .
Potential Therapeutic Treatment
Due to its powerful anti-inflammatory and antioxidant properties, DLA appears as an intriguing prospective therapeutic treatment .
安全和危害
作用机制
Target of Action
The primary targets of 8-Epideoxyloganic acid (DLA) are nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. HO-1 is an enzyme that catalyzes the degradation of heme, leading to the generation of biliverdin, free iron, and carbon monoxide .
Mode of Action
DLA interacts with its targets by up-regulating HO-1 via the activation of Nrf2 . This interaction leads to the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation . Additionally, DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Biochemical Pathways
The activation of Nrf2/HO-1 by DLA attenuates inflammatory symptoms through the suppression of the MAPK/NF-κB signaling cascade . This results in a decreased production of the proinflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) and -6 (IL-6), as well as of monocyte chemoattractant protein-1 (MCP-1) .
Pharmacokinetics
It’s known that the compound exhibits weak antinociceptive activity , suggesting that it may have some bioavailability
Result of Action
DLA demonstrates powerful anti-inflammatory and antioxidant properties . It effectively inhibits the generation of NO and prostaglandin E2 (PGE2) by inhibiting the expression of the upstream genes inducible nitric oxidase (iNOS) and cyclooxygenase-2 (COX-2) . This leads to the attenuation of inflammatory symptoms .
属性
IUPAC Name |
(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-PKUPRILXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347495 | |
| Record name | 8-Epideoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Epideoxyloganic acid | |
CAS RN |
88668-99-9 | |
| Record name | 8-Epideoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?
A1: Research suggests that 8-epideoxyloganic acid possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].
Q2: From which plant sources can 8-epideoxyloganic acid be isolated?
A2: 8-epideoxyloganic acid has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].
Q3: What is the chemical structure of 8-epideoxyloganic acid?
A3: 8-Epideoxyloganic acid is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.
Q4: Are there established analytical methods for quantifying 8-epideoxyloganic acid?
A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of 8-epideoxyloganic acid in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].
Q5: Has any research explored methods for enhancing the extraction and purification of 8-epideoxyloganic acid from plant material?
A5: One study investigated the optimization of extraction and purification processes for 8-epideoxyloganic acid from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including 8-epideoxyloganic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)



![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1222331.png)